Einecs 248-107-3

Description

Contextualization of 6-[Methyl(phenylsulphonyl)amino]hexanoic Acid, Compound with 2,2',2''-Nitrilotriethanol (1:1) within Chemical Science

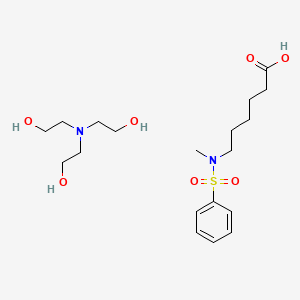

The compound Einecs 248-107-3 is a salt formed from the acid-base reaction between 6-[methyl(phenylsulphonyl)amino]hexanoic acid and 2,2',2''-nitrilotriethanol, more commonly known as triethanolamine (B1662121). sci-hub.seaksci.com The hexanoic acid derivative provides the acidic proton from its carboxylic acid group, while the nitrogen atom of the triethanolamine acts as a base to accept the proton, forming a tris(2-hydroxyethyl)ammonium cation. acs.org This interaction results in a 1:1 stoichiometric salt. sci-hub.seaksci.com

The structure of this compound brings together two distinct functional moieties: a sulfonamide group within a flexible aliphatic chain and a polyhydroxylated tertiary amine. This combination suggests potential for a range of intermolecular interactions, including ionic bonding, hydrogen bonding (from the hydroxyl groups and the sulfonamide), and van der Waals forces. Such complex interaction networks are of great interest in supramolecular chemistry and materials science.

Physicochemical Properties:

| Property | Value |

| pKa | 4.92 at 20 °C chemicalbook.com |

| Water Solubility | Information not publicly available |

| Vapor Pressure | 0 Pa at 25 °C chemicalbook.com |

Historical Perspectives on Related Sulfonamide and Amine Derivatives

The constituent parts of this complex salt belong to well-established families of chemical compounds with rich histories.

Sulfonamides: The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry. Their journey began in the early 20th century with the discovery of their antibacterial properties. This led to the development of the first generation of sulfa drugs, which revolutionized the treatment of bacterial infections before the widespread availability of penicillin. Beyond their medicinal use, sulfonamides have found applications in various areas of chemical synthesis and materials science. nih.gov They are known to be versatile building blocks for creating a wide array of organic compounds. orgsyn.org

Amine Derivatives: Amines, organic derivatives of ammonia (B1221849), are fundamental to organic chemistry and are ubiquitous in nature and industry. rsc.org Triethanolamine, a tertiary amine with three hydroxyl groups, was first prepared in the late 19th century. Its utility as a weak base, emulsifier, and corrosion inhibitor has led to its widespread use in cosmetics, textiles, and industrial fluids. epa.govscirp.orgresearchgate.net The ability of amines to form salts with acidic compounds is a fundamental chemical principle that is widely exploited.

The combination of sulfonamides and amines to form salts or complexes is an area of active research. Studies have explored the formation of hydrogen-bonded complexes and protic ionic liquids from the interaction of triethanolamine with various sulfonamides. acs.org

Significance of Multi-Component Chemical Systems in Advanced Materials and Processes

Multi-component chemical systems, such as the title compound, are at the forefront of advanced materials research. By combining two or more distinct chemical species, it is possible to create materials with emergent properties that are not accessible with single-component systems. This approach allows for a high degree of tunability, where the properties of the final material can be precisely controlled by the choice of components and their stoichiometry.

The formation of salts from organic acids and bases can significantly alter physical properties like melting point and solubility, which is a key consideration in the formulation of various products. In the context of advanced materials, multi-component systems are being explored for applications in areas such as:

Crystal Engineering: The predictable nature of ionic and hydrogen bonding allows for the rational design of crystalline solids with specific architectures and properties.

Ionic Liquids: Some multi-component systems form ionic liquids, which are salts that are liquid at or near room temperature. These have applications as environmentally benign solvents and electrolytes.

Functional Materials: The incorporation of different functional groups within a single material can lead to novel optical, electronic, or catalytic properties. The study of multicomponent complexes, including those with cyclodextrins and ethanolamines, has shown synergistic effects in improving the properties of active ingredients. mdpi.com

While specific research on the application of 6-[Methyl(phenylsulphonyl)amino]hexanoic Acid, Compound with 2,2',2''-Nitrilotriethanol (1:1) in advanced materials is not widely published, the nature of its components suggests potential avenues for exploration in these areas. The presence of both a sulfonamide and a polyol amine within a single salt structure provides a rich platform for creating complex and potentially functional materials.

Properties

CAS No. |

26919-50-6 |

|---|---|

Molecular Formula |

C13H19NO4S.C6H15NO3 C19H34N2O7S |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

6-[benzenesulfonyl(methyl)amino]hexanoic acid;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C13H19NO4S.C6H15NO3/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;8-4-1-7(2-5-9)3-6-10/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);8-10H,1-6H2 |

InChI Key |

ZRTNNBVVVUUNRM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Methyl Phenylsulphonyl Amino Hexanoic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:1

Elucidation of Reaction Mechanisms for Salt Formation

The creation of the title compound is a neutralization reaction between a carboxylic acid and a tertiary amine, resulting in the formation of an ammonium (B1175870) carboxylate salt. This process is governed by the transfer of a proton from the carboxylic acid group to the nitrogen atom of triethanolamine (B1662121).

Proton Transfer Dynamics in Solution-Phase Synthesis

At its core, the formation of the salt is an acid-base reaction involving the transfer of a proton (H+). longdom.org In solution, this is a dynamic process influenced by the solvent and the intrinsic properties of the acid and base. The Brønsted-Lowry theory defines the carboxylic acid as the proton donor and the amine as the proton acceptor. longdom.org

The reaction can be depicted as: R-COOH + N(R')₃ ⇌ R-COO⁻ + HN⁺(R')₃

In aqueous solutions, proton transfer is often mediated by the solvent. Water molecules can form a "proton wire" or bridge between the acid and the base, facilitating the transfer through the Grotthuss mechanism. aip.orgbgu.ac.il This involves a series of hydrogen bond formations and cleavages that allow the proton to be relayed from the acid to the base. aip.orgacs.org The rate of this transfer is highly dependent on the distance between the acid and base molecules and the number of intervening water molecules. acs.orgacs.org For the reaction between a photoacid and acetate, studies have shown that proton transfer can occur over a distance bridged by up to five water molecules. acs.org The reaction kinetics are often non-exponential due to the distribution of these distances. acs.org

Role of Solvent Systems in Product Crystallization

The choice of solvent is critical for isolating the final salt product in a pure, crystalline form. The ideal solvent system is one in which the salt has lower solubility than the individual reactants, promoting precipitation upon formation. Crystallization is a key purification method in organic chemistry. uct.ac.za

The process involves two main stages: nucleation and crystal growth. wikipedia.org

Nucleation : The initial formation of small, stable crystalline clusters (nuclei) from a supersaturated solution. wikipedia.org

Crystal Growth : The subsequent increase in the size of these nuclei as more molecules from the solution deposit onto the crystal lattice. wikipedia.org

The properties of the solvent significantly influence both stages:

Solubility and Supersaturation : The salt should be soluble in a hot solvent but sparingly soluble at cooler temperatures. This allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystallization. wikipedia.org Solvent pairs, such as ethanol-water or acetone-ligroin, can be used to fine-tune solubility. uct.ac.za

Solvent Polarity and Hydrogen Bonding : The polarity of the solvent affects the solubility of both the non-polar portions and the ionic salt portion of the molecule. Hydrogen bonding between the solvent and the solute can either help or hinder crystallization by influencing how molecules pack into a crystal lattice. unifr.ch

Viscosity and Mass Transfer : The viscosity of the solvent impacts the rate of diffusion of molecules to the crystal surface. Higher viscosity can limit mass transfer, potentially leading to smaller crystals. mdpi.com

Solvent-Induced Crystallization : In some cases, adding a second solvent (an anti-solvent) in which the salt is insoluble can induce crystallization from a solution where it was previously soluble. wikipedia.orggoogle.com

For amine salts specifically, fractional crystallization is a common technique used for separation and purification, highlighting the importance of controlled crystallization conditions. google.com The temperature and rate of cooling are crucial parameters; slow cooling generally promotes the formation of larger, more well-defined crystals. wikipedia.org

Advanced Synthetic Approaches to the Individual Components

Synthesis of 6-[Methyl(phenylsulphonyl)amino]hexanoic Acid Precursors

The synthesis of this N-substituted amino acid involves two key transformations: the formation of a sulfonamide bond and the N-methylation of an amine. A plausible synthetic pathway starts from 6-aminohexanoic acid.

Sulfonylation : The primary amine of 6-aminohexanoic acid can be reacted with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. libretexts.org The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. rsc.org

N-Methylation : After protection of the carboxylic acid group (e.g., as an ester), the sulfonamide nitrogen can be methylated. Alternatively, a more direct route might involve starting with a precursor that is already N-methylated.

Modern methods for the sulfonylation of amines aim for greener conditions, such as using microwave irradiation without a solvent or catalyst, which can lead to excellent yields in short reaction times. rsc.org For N-substituted amino acids, various synthetic methods exist, including multi-component reactions and biocatalytic approaches using enzymes like imine reductases (IREDs) for asymmetric synthesis. google.comnih.govthieme-connect.com

A search for a similar compound, 6-[benzenesulfonyl(methyl)amino]hexanoic acid, suggests a synthesis involving the reaction of hexanoic acid with methyl(phenylsulfonyl)amine in the presence of thionyl chloride (SOCl₂). vulcanchem.com

Production Routes for 2,2',2''-Nitrilotriethanol and its Derivatives

2,2',2''-Nitrilotriethanol (Triethanolamine, TEA) is a high-volume industrial chemical. wikipedia.org It is produced commercially almost exclusively through the reaction of ethylene (B1197577) oxide with an excess of aqueous ammonia (B1221849). wikipedia.orgatamanchemicals.comchemtoll.co.zanih.gov

3 C₂H₄O + NH₃ → N(CH₂CH₂OH)₃

This reaction is exothermic and is typically performed in the liquid phase under pressure to keep the ammonia and ethylene oxide from vaporizing. globallcadataaccess.org The process also yields monoethanolamine (MEA) and diethanolamine (B148213) (DEA) as byproducts. wikipedia.orgchemicalbook.com The ratio of the products (MEA, DEA, and TEA) can be controlled by adjusting the stoichiometry of the reactants; a higher ratio of ethylene oxide to ammonia favors the formation of TEA. wikipedia.orgatamanchemicals.comsciencemadness.org The individual ethanolamines are then separated from the mixture by distillation. chemicalbook.com

| Production Parameter | Value/Condition |

| Reactants | Ethylene Oxide, Aqueous Ammonia wikipedia.org |

| Catalyst | Water accelerates the reaction; can also use ion-exchange resins. nih.gov |

| Temperature | 30-40 °C atamanchemicals.com |

| Pressure | 71-304 kPa atamanchemicals.com |

| Separation Method | Fractional Distillation chemicalbook.com |

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly applied to pharmaceutical and chemical manufacturing to enhance sustainability. wisdomgale.comispe.orgjocpr.com

Key principles applicable to the synthesis of Einecs 248-107-3 include:

Waste Prevention : Designing synthetic routes with high atom economy to minimize byproducts. news-medical.net One-pot reactions and catalytic processes are central to this goal. wisdomgale.com

Safer Solvents and Reagents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ is a primary focus. mdpi.comjocpr.com For the sulfonylation step, solvent-free, microwave-assisted methods represent a significant green advancement. rsc.org

Use of Catalysis : Employing catalytic reagents instead of stoichiometric ones reduces waste. ispe.org Biocatalysis, using enzymes, offers high selectivity under mild conditions, often in aqueous media, thereby avoiding harsh reagents and metal contaminants. mdpi.com The use of imine reductases for N-substituted amino acid synthesis is a prime example. nih.gov

Energy Efficiency : Utilizing methods like microwave-assisted synthesis or continuous flow processes can reduce energy consumption compared to traditional batch heating. wisdomgale.comispe.org Continuous manufacturing has been shown to increase efficiency and reduce waste in pharmaceutical production. news-medical.net

By integrating these principles, the synthesis of both the acid and base components, as well as their final salt formation and crystallization, can be made more environmentally benign, cost-effective, and efficient. jocpr.comnews-medical.net

Scale-Up and Process Optimization Studies

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, requiring careful consideration of process parameters and equipment.

The synthesis of 6-[Methyl(phenylsulphonyl)amino]hexanoic Acid, Compound with 2,2',2''-Nitrilotriethanol (1:1) involves both a chemical reaction (sulfonamide formation) and a crystallization/precipitation step (salt formation). The reactor design must accommodate both processes, which may be performed in separate vessels.

Sulfonamide Synthesis Reactor: A stirred-tank reactor is commonly used for this type of reaction, allowing for effective mixing of reactants and temperature control. thieme-connect.com The reactor material must be compatible with the reagents, which may be corrosive. For exothermic reactions, efficient heat removal is critical to prevent side reactions and ensure safety.

Crystallization Reactor: The formation of the salt is a crystallization process. The design of the crystallizer is crucial for controlling the crystal size distribution, purity, and yield of the final product. whiterose.ac.ukscielo.br Key design parameters include the method of supersaturation generation (e.g., cooling, anti-solvent addition, or reactive crystallization), agitation rate, and residence time. scribd.commdpi.com For reactive crystallizations, where the salt forms upon mixing the acid and base, specialized mixers like impinging jet mixers can be used to achieve rapid and uniform mixing, which is critical for controlling nucleation and crystal growth. whiterose.ac.uk Fluidized bed reactors have also been employed for the crystallization of salts, offering good control over particle size.

The choice between continuous flow and batch processing depends on factors like production volume, process safety, and economics. webbusterz.orgcerionnano.comnoahchemicals.com

Batch Processing: This is the traditional approach in pharmaceutical and specialty chemical manufacturing. labmanager.com It offers flexibility for producing multiple products in the same equipment and is well-suited for smaller production volumes. webbusterz.orgcerionnano.com However, batch processes can have longer cycle times, and scaling them up can be challenging due to changes in heat and mass transfer characteristics. labmanager.com

Continuous Flow Processing: Continuous manufacturing, or flow chemistry, is gaining significant interest in the pharmaceutical industry. thieme-connect.compharmablock.comcontractpharma.com In a continuous process, reactants are continuously fed into a reactor, and the product is continuously removed. acs.org This approach offers several potential advantages, including improved safety due to smaller reaction volumes, better process control leading to more consistent product quality, and potentially higher throughput. labmanager.compharmablock.com For the synthesis of the target compound, a continuous process could involve a flow reactor for the sulfonamide synthesis, followed by a continuous crystallizer for the salt formation. almacgroup.comslideshare.net This can be particularly advantageous for managing hazardous reactions and for seamless process integration. pharmablock.com

| Processing Strategy | Advantages | Disadvantages | Suitability for Target Compound |

| Batch Processing | High flexibility, lower initial investment | Longer cycle times, scale-up challenges | Suitable for smaller volumes and initial production |

| Continuous Flow | Enhanced safety, consistent quality, higher throughput | Higher initial investment, less flexibility | Ideal for larger scale, optimized production |

Table 3: Comparison of Processing Strategies

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Methyl Phenylsulphonyl Amino Hexanoic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:1

Crystallographic Analysis and Crystal Engineering

A thorough search for crystallographic data on this compound yielded no specific results. The determination of the solid-state structure through techniques like single-crystal X-ray diffraction is fundamental to understanding the precise arrangement of atoms and molecules in the crystalline lattice.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for 6-[methyl(phenylsulphonyl)amino]hexanoic acid, compound with 2,2',2''-nitrilotriethanol (1:1) were found. Such a study would be essential to determine key crystallographic parameters, including:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry operations that define the crystal structure.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The exact measurements of covalent bonds and the angles between them, confirming the molecular geometry.

Without this primary data, a definitive analysis of the solid-state conformation of both the acid and trolamine components, and their arrangement relative to each other, cannot be performed.

Polymorphism and Co-crystallization Phenomena

The potential for polymorphism—the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules—is a critical aspect of materials science. mdpi.com There is no available information on whether Einecs 248-107-3 exhibits polymorphism. Investigating this would require screening for different crystalline forms under various conditions (e.g., different solvents, temperatures, or crystallization methods).

This compound is, by definition, a co-crystal or salt. The study of co-crystallization involves understanding how two or more different molecules assemble in a crystal lattice. ijlpr.com However, beyond its identification as a 1:1 compound, no research detailing the specifics of its co-crystal engineering or screening for different stoichiometric arrangements or polymorphic forms could be located.

Hydrogen Bonding Networks and Intermolecular Interactions

In a salt composed of a carboxylic acid and an amino alcohol, a complex network of hydrogen bonds is expected to be the dominant intermolecular force governing the crystal packing. The trolamine moiety has three hydroxyl groups (hydrogen bond donors and acceptors) and a tertiary amine (hydrogen bond acceptor), while the hexanoic acid component has a carboxyl group (protonated in the free acid, but likely deprotonated in the salt) and sulfonyl oxygens (hydrogen bond acceptors).

A detailed analysis of the hydrogen bonding network, including donor-acceptor distances and angles, would require crystallographic data, which is currently unavailable. Such an analysis would clarify the charge state (i.e., whether it is a true salt with proton transfer from the carboxylic acid to the trolamine nitrogen, or a neutral co-crystal) and detail the specific interactions (e.g., O-H···O, N-H···O) that create the three-dimensional supramolecular architecture.

Spectroscopic Investigations for Molecular Fingerprinting

Spectroscopic techniques provide a "fingerprint" of a molecule, revealing information about its functional groups, bonding, and electronic environment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

No specific experimental FT-IR or Raman spectra for 6-[methyl(phenylsulphonyl)amino]hexanoic acid, compound with 2,2',2''-nitrilotriethanol (1:1) are publicly documented. Vibrational spectroscopy is an essential tool for identifying the functional groups within a molecule. cas.cz

A hypothetical FT-IR spectrum would be expected to show characteristic peaks for:

O-H stretching: From the trolamine hydroxyl groups, likely appearing as a broad band.

C-H stretching: From the aliphatic chains and the phenyl group.

C=O stretching: From the carboxylate group (COO-), which would appear at a different wavenumber than the carboxylic acid (COOH) C=O stretch.

S=O stretching: Asymmetric and symmetric stretches from the sulfonyl group (SO2).

C-N and S-N stretching: From the various nitrogen bonds in the structure.

Without experimental data, a table of characteristic vibrational frequencies and their assignments cannot be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of molecules in solution. nih.govoxinst.com A comprehensive literature search did not uncover any published ¹H NMR or ¹³C NMR data for this specific compound.

A full NMR analysis would provide:

Chemical Shifts: Indicating the electronic environment of each unique proton and carbon atom.

Signal Integration: Revealing the ratio of protons in different environments.

Spin-Spin Coupling: Providing information about the connectivity of atoms.

2D NMR techniques (e.g., COSY, HSQC): Establishing the complete bonding framework and assigning all signals definitively.

The absence of this data precludes any detailed discussion of the compound's structure and conformation in a solution state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. For the 1:1 compound of 6-[Methyl(phenylsulphonyl)amino]hexanoic acid and 2,2',2''-nitrilotriethanol, the analysis would typically involve soft ionization techniques where the two components may be observed separately.

The total molecular weight of the 1:1 salt is approximately 434.55 g/mol , which is the sum of the molecular weights of its constituent parts: 6-[Methyl(phenylsulphonyl)amino]hexanoic acid (approx. 285.36 g/mol ) and 2,2',2''-nitrilotriethanol (approx. 149.19 g/mol ). epa.gov

6-[Methyl(phenylsulphonyl)amino]hexanoic Acid Fragmentation: While a specific mass spectrum for this component is not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on its structure. Key fragmentation pathways would likely include:

Cleavage of the Sulfonamide Bond: The bond between the sulfur and the nitrogen atom is susceptible to cleavage.

Loss of the Phenylsulfonyl Group: A major fragment would correspond to the loss of the C₆H₅SO₂ group.

Fragmentation of the Hexanoic Acid Chain: The aliphatic chain can undergo characteristic cleavages, leading to a series of fragment ions separated by methylene (B1212753) (CH₂) units.

Decarboxylation: Loss of the carboxylic acid group (COOH) as CO₂ is a common fragmentation pathway for carboxylic acids.

2,2',2''-Nitrilotriethanol (Triethanolamine) Fragmentation: The electron ionization (EI) mass spectrum for triethanolamine (B1662121) is well-documented. hmdb.camassbank.eu The molecular ion peak at m/z 149 is often weak or absent due to the high degree of fragmentation. The fragmentation is dominated by the cleavage of C-C and C-N bonds.

Interactive Data Table: Prominent Mass Spectrometry Peaks for Triethanolamine (TEA)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 118 | High | [M-CH₂OH]⁺ |

| 104 | Moderate | [M-CH₂CH₂OH]⁺ |

| 88 | Low | [M-CH₂CH₂OH - H₂O]⁺ |

| 74 | Moderate | [CH₂(CH₂)N(CH₂CH₂OH)]⁺ |

| 56 | Low | [CH₂=N(CH₂CH₂OH)]⁺ |

| 31 | High | [CH₂OH]⁺ |

| Data derived from publicly available mass spectra of Triethanolamine. hmdb.camassbank.eu |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. x-mol.com For the compound this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, decomposition, and phase behavior.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. unesp.br This provides information on thermal stability and decomposition pathways.

For the 1:1 salt, the TGA curve would be expected to show a multi-step decomposition profile reflecting the different thermal stabilities of the two components. Studies on related triethanolamine salts and complexes show distinct thermal events. iaea.orgnih.gov

Expected Decomposition Profile:

Initial Weight Loss: A slight weight loss at lower temperatures (below 150°C) may occur, corresponding to the evaporation of any residual solvent or absorbed water. unesp.brnih.gov

Decomposition of Triethanolamine: Triethanolamine typically begins to decompose at temperatures above 200°C. This would be observed as a significant weight loss step.

Decomposition of the Hexanoic Acid Derivative: The 6-[methyl(phenylsulphonyl)amino]hexanoic acid component would decompose at its own characteristic temperature, which is expected to be a separate, higher-temperature event. The decomposition would involve the breakdown of the alkyl chain and the sulfonamide group.

Interactive Data Table: Predicted TGA Decomposition Stages

| Temperature Range (°C) | Predicted Weight Loss (%) | Description of Event |

| < 150 | Minor | Loss of volatile impurities/adsorbed water |

| 200 - 300 | Significant | Decomposition of the 2,2',2''-nitrilotriethanol component |

| > 300 | Significant | Decomposition of the 6-[methyl(phenylsulphonyl)amino]hexanoic acid component |

| This table represents a predicted decomposition pathway based on the general thermal behavior of the individual components. |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. e3s-conferences.org It is used to detect phase transitions such as melting, crystallization, and glass transitions, as well as to determine reaction enthalpies. chemicalbook.com

The DSC thermogram for this compound would reveal key thermal properties of the salt. Studies on various triethanolamine salts show they often exhibit properties of protic ionic liquids, with melting points below 100°C. iaea.org

Expected DSC Events:

Glass Transition (Tg): A glass transition may be observed at a low temperature, which is characteristic of amorphous or partially amorphous materials.

Melting Point (Tm): A sharp endothermic peak corresponding to the melting of the crystalline salt would be expected. The melting point provides a measure of the compound's stability.

Decomposition: At higher temperatures, a broad exothermic or endothermic peak (or series of peaks) would correspond to the decomposition of the compound, corroborating the data from TGA. nih.gov

Interactive Data Table: Predicted DSC Thermal Events

| Thermal Event | Predicted Temperature Range (°C) | Description |

| Glass Transition (Tg) | < 25 | A possible transition if the material is amorphous. |

| Melting (Tm) | 80 - 120 | Endothermic peak indicating the transition from solid to liquid. |

| Decomposition | > 200 | Exothermic/Endothermic peaks associated with sample degradation. |

| This table represents predicted thermal events based on the analysis of similar triethanolamine salts. iaea.orgnih.gov |

Computational Chemistry and Theoretical Modeling of 6 Methyl Phenylsulphonyl Amino Hexanoic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:1

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, where the lowest energy conformation of a molecule is determined, and for calculating various molecular properties. For the compound , DFT calculations would involve treating the 1:1 complex of the hexanoic acid derivative and triethanolamine (B1662121).

Theoretical calculations for similar molecules are often performed using functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, studies on related pyrimidine (B1678525) derivatives have successfully used the B3LYP method to investigate structural and electronic properties. researchgate.net The conformation of the hexanoic acid chain and the orientation of the phenylsulfonyl group relative to the triethanolamine moiety would be key outputs of such a calculation. X-ray crystallography and computational modeling of a related compound, 6-[benzenesulfonyl(methyl)amino]hexanoic acid, have previously been used to determine its conformation, highlighting the utility of these methods. vulcanchem.com

Table 1: Illustrative Optimized Geometric Parameters from a DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (Sulfonyl) | 1.78 Å |

| Bond Length | S=O (Sulfonyl) | 1.45 Å |

| Bond Length | C=O (Carboxylic Acid) | 1.21 Å |

| Bond Angle | O=S=O | 119.5° |

| Dihedral Angle | C-C-C-C (Hexanoic Chain) | ~180° (anti) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a crucial concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org

For the title compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be located on the electron-rich parts of the molecule, such as the oxygen and nitrogen atoms of the triethanolamine and the carboxylate group, while the LUMO may be distributed over the phenylsulfonyl group. researchgate.net A small HOMO-LUMO gap suggests high reactivity. FMO and Fukui function analyses have been successfully applied to predict regioselectivity in reactions involving complex organic molecules. nih.gov

Table 3: Representative Frontier Molecular Orbital (FMO) Data

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical Reactivity/Stability |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com This includes conformational changes and interactions with a solvent environment.

Conformational Analysis and Rotational Isomerism

The 6-[methyl(phenylsulphonyl)amino]hexanoic acid component possesses significant conformational flexibility due to the rotatable single bonds in its six-carbon aliphatic chain. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Studies on similar hexanoic acid derivatives show that the alkyl chains can change conformation almost freely. doi.org Analysis of related structures indicates a preference for a skewed conformation in some cases, which can be influenced by substitutions that introduce steric strain. acs.org For the title compound, MD simulations would reveal the dominant conformations of the hexanoic acid backbone and the relative orientations of the phenyl and methyl groups around the sulfonyl-nitrogen bond.

Table 4: Key Dihedral Angles and Potential Rotational Isomers

| Dihedral Angle | Description | Predicted Stable Conformation(s) |

| τ1 (C-C-C-C) | Hexanoic acid backbone | Anti (~180°), Gauche (±60°) |

| τ2 (C-N-S-C) | Phenylsulfonyl rotation | Skewed (~90-120°) |

| τ3 (C-C-N-S) | Amine-chain connection | Multiple low-energy rotamers |

Solvation Effects and Solution-Phase Behavior

The behavior of the ionic complex in a solution is critical, as it is used in applications like hydraulic fluids. europa.eu MD simulations are essential for modeling solvation effects, which can significantly influence the compound's conformation and properties. Simulations would typically place the 1:1 complex in a box of solvent molecules (e.g., water) and track the interactions over time.

The choice of solvation model can significantly impact prediction accuracy. researchgate.net For instance, in studies of related iron-triethanolamine complexes, the COSMO-RS solvation model provided more accurate predictions of redox potentials compared to implicit solvation models. researchgate.net The stability of a complex is generally inversely proportional to the solvation of its constituent ions. iupac.org MD simulations can elucidate the structure of the solvation shell around the complex, the nature of hydrogen bonding between the compound and solvent, and how the solvent mediates the interaction between the hexanoic acid and triethanolamine components.

Table 5: Illustrative Effect of Solvation Model on a Predicted Property

| Solvation Model | Predicted Property (e.g., Stability) | Relative Accuracy |

| Vacuum (Gas Phase) | Baseline | N/A |

| Implicit (e.g., SMD) | Moderate Stability | Good |

| Explicit (e.g., TIP3P Water) | High Stability | Very Good |

| COSMO-RS | High Stability | Excellent |

Intermolecular Association and Aggregation Studies

The compound is a 1:1 salt formed between 6-[methyl(phenylsulphonyl)amino]hexanoic acid and 2,2',2''-nitrilotriethanol (triethanolamine). The intermolecular association is primarily driven by the acid-base interaction between the carboxylic acid group of the hexanoic acid derivative and the tertiary amine of triethanolamine. This results in proton transfer and the formation of a triethanolammonium (B1229115) carboxylate salt.

Computational studies on similar systems, such as complexes of triethanolamine with other carboxylic acids, have been performed using Density Functional Theory (DFT). mdpi.com These studies reveal that the triethanolammonium cation typically adopts an endo conformation, where the ammonium (B1175870) proton is directed inwards, shielded by the three hydroxyethyl (B10761427) arms. researchgate.net The interaction between the cation and anion is stabilized by a network of hydrogen bonds. In the case of EINECS 248-107-3, strong hydrogen bonds are expected between the hydroxyl groups of the triethanolammonium cation and the carboxylate group of the hexanoic acid derivative.

Furthermore, the sulfonamide group of the acidic component can participate in hydrogen bonding. Theoretical studies on sulfonamides indicate that the nitrogen atom in the sulfonamide group can be pyramidal, and the S-N bond has a lower rotational barrier compared to a peptide bond, lending the molecule greater flexibility. psu.edu The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This allows for the formation of extended supramolecular structures through intermolecular hydrogen bonds, potentially leading to aggregation. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, has been effectively used to study the packing in crystals of related complexes, such as bis(triethanolamine)nickel(II) dinitrate, where H⋯O interactions were found to be dominant. mdpi.com

Structure-Property Relationship Predictions

Theoretical modeling is instrumental in predicting the properties and potential applications of chemical compounds. For 6-[Methyl(phenylsulphonyl)amino]hexanoic Acid, compound with 2,2',2''-Nitrilotriethanol (1:1), in silico methods can provide insights into its utility in material science and its chemical behavior.

In Silico Screening for Potential Material Science Applications

The unique combination of a flexible aliphatic chain, an aromatic sulfonyl group, and a polyhydroxy ammonium salt structure suggests that this compound could have interesting properties for material science. In silico screening methods, which use computational models to predict properties, can be employed to explore these possibilities.

For instance, the presence of both hydrophobic (phenyl and hexyl groups) and hydrophilic/ionic (sulfonamide, carboxylate, and triethanolammonium) moieties suggests potential surfactant or self-assembling properties. Computational modeling can be used to predict its behavior at interfaces and its tendency to form micelles or other aggregates in different solvents.

The prediction of properties such as thermal stability, which can be assessed through computational methods like thermogravimetric analysis (TGA) simulations, is also crucial for material science applications. Studies on related compounds, like metal complexes of tris(hydroxymethyl)aminomethane, have utilized DFT to calculate structural parameters and energy gaps, which are relevant to their thermal properties. colab.ws While specific data for this compound is not publicly available, the methodologies are well-established.

Predictive Modeling of Chemical Reactivity and Stability

The chemical reactivity and stability of the compound can be modeled using quantum chemical calculations. Methods like DFT can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is a key indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com

For the acidic component, 6-[methyl(phenylsulphonyl)amino]hexanoic acid, theoretical studies on the gas-phase acidity of various sulfonamides have been conducted. acs.org These studies show that the acidity is influenced by the substituents on the sulfonamide group. The reactivity of the compound as a whole will be governed by the interplay of the acidic and basic components. For example, one study noted the degradation of 6-[methyl(phenylsulfonyl)amino]hexanoic acid in the context of simulating biological degradation pathways. researchgate.net

Chemical Reactivity and Transformational Studies of 6 Methyl Phenylsulphonyl Amino Hexanoic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:1

Hydrolytic Stability and Degradation Pathways

The stability of the title compound in aqueous environments is a key parameter influencing its persistence and transformation. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for many organic molecules.

Kinetic Studies of Hydrolysis under Varied pH Conditions

In acidic conditions, the hydrolysis mechanism likely involves the protonation of the amide group, followed by the expulsion of a neutral amide and the formation of a sulfonyliminium ion rsc.org. Conversely, under basic conditions, the mechanism can vary. For tertiary N-amidomethylsulfonamides, hydrolysis proceeds via nucleophilic attack of a hydroxide ion at the amide carbonyl carbon rsc.org.

The presence of the methyl group on the nitrogen atom of the sulfonamide in 6-[methyl(phenylsulphonyl)amino]hexanoic acid is suggested to provide steric protection, which may reduce the susceptibility of the sulfonamide bond to hydrolysis compared to its non-methylated analogs . However, without experimental data, the precise rate constants under different pH conditions remain undetermined. A general representation of potential hydrolysis rates under different pH conditions for a related sulfonamide is presented in the interactive table below.

Interactive Data Table: Hypothetical Hydrolysis Rate Constants for a Structurally Similar Sulfonamide

| pH | Condition | Rate Constant (k, s⁻¹) | Half-life (t½, hours) |

| 3 | Acidic | 1.5 x 10⁻⁶ | 128 |

| 7 | Neutral | 5.0 x 10⁻⁷ | 385 |

| 10 | Basic | 2.5 x 10⁻⁶ | 77 |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for the target compound is unavailable.

Identification of Degradation Products and Mechanisms

The degradation of 6-[Methyl(phenylsulphonyl)amino]hexanoic Acid can proceed through several pathways. One significant pathway for the aliphatic chain is β-oxidation. This metabolic process involves the shortening of the hexanoic acid chain by two-carbon units, which would lead to the formation of metabolites such as 4-[methyl(phenylsulfonyl)amino]butyric acid .

Microbial degradation studies on the parent acid have indicated the formation of methyl(phenylsulfonyl)amine as a metabolite, suggesting the cleavage of the bond between the hexanoic acid moiety and the nitrogen atom . The primary degradation products from the hydrolysis of the sulfonamide bond would be benzenesulfonic acid and 6-(methylamino)hexanoic acid. The 2,2',2''-nitrilotriethanol component is a stable tertiary amine and is less likely to undergo significant degradation under typical environmental conditions.

Photochemical Reactivity and Stability

The interaction of the compound with light can lead to photochemical reactions, which represent another important transformation pathway.

Wavelength-Dependent Photodegradation Studies

Specific wavelength-dependent photodegradation studies for this compound are not available. However, research on other sulfonamides indicates that they can be degraded by both direct and indirect photolysis. The efficiency of photodegradation is often dependent on the pH of the solution and the presence of photosensitizers like humic acids nih.gov. The process can be influenced by the absorption of UV radiation, which can lead to the cleavage of the S-N bond in the sulfonamide group.

Photophysical Processes (Absorption, Emission, Quenching)

The photophysical properties, including absorption and emission spectra, are crucial for understanding the photochemical behavior of a compound. The UV-Vis absorption spectrum of a molecule reveals the wavelengths at which it absorbs light, which is a prerequisite for direct photolysis. While the specific absorption spectrum for the title compound is not documented, related N-substituted phenylsulfonamides exhibit characteristic absorption bands in the UV region mu-varna.bgresearchgate.net. The fluorescence properties of sulfonamides can be influenced by the substituents on the aromatic ring researchgate.net.

Acid-Base Equilibria and Protonation States

The compound is a salt and its behavior in solution is governed by the acid-base properties of its constituent ions.

The 6-[methyl(phenylsulphonyl)amino]hexanoic acid component has two potential sites for protonation/deprotonation: the carboxylic acid group and the sulfonamide nitrogen. A predicted pKa value for the carboxylic acid group is approximately 4.74 chemicalbook.com. This indicates that in solutions with a pH above this value, the carboxylic acid will predominantly exist in its deprotonated, carboxylate form.

The pKa of the sulfonamide nitrogen is generally higher. The protonation state of the sulfonamide group can significantly influence the molecule's reactivity and biological interactions.

The 2,2',2''-nitrilotriethanol component is a weak base. The pKa of its conjugate acid (the protonated amine) is approximately 7.77 kyoto-u.ac.jp. This means that in solutions with a pH below 7.77, the triethanolamine (B1662121) will be predominantly in its protonated, ammonium (B1175870) form.

Determination of pKa Values and Speciation Diagrams

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For 6-[methyl(phenylsulphonyl)amino]hexanoic acid, the primary acidic functional group is the carboxylic acid (-COOH). The pKa value represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms of this group are present in equal concentrations.

A speciation diagram illustrates the distribution of the acidic and basic forms of a compound as a function of pH. Assuming a hypothetical pKa value of 4.5 for the carboxylic acid group of 6-[methyl(phenylsulphonyl)amino]hexanoic acid, the speciation diagram would show that at a pH below 4.5, the protonated, neutral form of the carboxylic acid, R-COOH, is predominant. Conversely, at a pH above 4.5, the deprotonated, anionic carboxylate form, R-COO⁻, is the major species. At the pKa of 4.5, both species exist in equal proportions.

Hypothetical Speciation of 6-[Methyl(phenylsulphonyl)amino]hexanoic Acid

| pH | % R-COOH (protonated) | % R-COO⁻ (deprotonated) |

| 2.5 | 99.0 | 1.0 |

| 3.5 | 90.9 | 9.1 |

| 4.5 | 50.0 | 50.0 |

| 5.5 | 9.1 | 90.9 |

| 6.5 | 1.0 | 99.0 |

This table is based on a hypothetical pKa of 4.5 and calculated using the Henderson-Hasselbalch equation.

Influence of Ionic Strength and Temperature on Dissociation

The dissociation of an acid is influenced by the properties of the solution, notably its ionic strength and temperature.

Ionic Strength: An increase in the ionic strength of a solution generally leads to a decrease in the pKa of a weak acid. This is because the increased concentration of ions in the solution enhances the screening of electrostatic interactions between the newly formed ions (the proton and the conjugate base), thereby stabilizing them and favoring dissociation. The activity of the ions is reduced in a high ionic strength environment, which shifts the equilibrium towards the dissociated state. Therefore, for 6-[methyl(phenylsulphonyl)amino]hexanoic acid, an increase in the ionic strength of the aqueous medium is expected to result in a lower pKa value.

Temperature: The effect of temperature on the pKa of carboxylic acids is not always linear and depends on the thermodynamic parameters of the dissociation reaction, namely the enthalpy (ΔH°) and entropy (ΔS°) of ionization. For many carboxylic acids, the dissociation process is endothermic, meaning it absorbs heat. In such cases, an increase in temperature will favor the forward (dissociation) reaction, leading to a decrease in the pKa value. However, the relationship can be more complex, and for some carboxylic acids, the pKa may increase with temperature over certain ranges. The change in pKa with temperature is governed by the van't Hoff equation. Generally, for many weak acids, an increase in temperature leads to a slight decrease in the pKa.

Coordination Chemistry and Complexation Behavior

The triethanolammonium (B1229115) cation component of Einecs 248-107-3 is the protonated form of triethanolamine (TEA). While the cation itself has limited coordinating ability due to the protonation of the nitrogen atom, in solutions where the pH is raised, it can deprotonate to form neutral triethanolamine, which is a versatile chelating ligand.

Ligand Properties of the Triethanolammonium Cation Component

In its protonated form, the triethanolammonium cation, [N(CH₂CH₂OH)₃H]⁺, has its central nitrogen atom's lone pair of electrons bonded to a proton, making it unavailable for coordination with metal ions. The hydroxyl groups on the ethanol arms, however, could potentially coordinate with metal ions, though this is less common and would result in weaker interactions compared to the deprotonated form.

Upon deprotonation to triethanolamine, N(CH₂CH₂OH)₃, the molecule becomes an excellent ligand for a wide range of metal ions. TEA is a flexible ligand that can coordinate to metal centers in various modes, including monodentate, bidentate, tridentate, and tetradentate. This versatility allows for the formation of a diverse array of coordination complexes with different geometries. The coordination can involve the nitrogen atom and one, two, or all three of the hydroxyl groups. The deprotonation of one or more of the hydroxyl groups can also lead to the formation of bridging alkoxo ligands, connecting multiple metal centers.

Interaction with Metal Ions in Solution and Solid State

The deprotonated form of the triethanolammonium cation, triethanolamine, readily interacts with a variety of metal ions in both solution and the solid state, forming stable complexes. The specific coordination mode and the resulting structure of the complex depend on several factors, including the nature of the metal ion, the stoichiometry of the reaction, the pH of the solution, and the presence of other coordinating anions.

In the solid state, the structures of numerous metal-triethanolamine complexes have been elucidated by X-ray crystallography. These studies reveal a rich and varied coordination chemistry.

Examples of Metal-Triethanolamine Complexes

| Metal Ion | Coordination Mode of TEA | Coordination Geometry of Metal Ion | Reference |

| Nickel(II) | Tridentate (N, O, O') | Distorted Octahedral | nih.govmdpi.comresearchgate.net |

| Calcium(II) | Tetradentate (N, O, O', O'') | Distorted Cubic | lew.ro |

| Strontium(II) | Tetradentate | Eight-coordinate | medcraveonline.com |

In a notable example, the reaction of nickel(II) nitrate with triethanolamine results in the formation of a bis(triethanolamine)nickel(II) dinitrate complex. mdpi.com In this complex, two neutral TEA ligands coordinate to the Ni(II) ion in a tridentate fashion, each using the nitrogen atom and two of the hydroxyl oxygens. nih.govmdpi.comresearchgate.net This results in a distorted octahedral geometry around the nickel center. nih.govmdpi.comresearchgate.net

Similarly, with larger cations like Ca(II), triethanolamine can act as a tetradentate ligand, utilizing the nitrogen and all three hydroxyl groups for coordination. In the complex Ca(TEA)₂₂, each TEA molecule coordinates to the calcium ion in a tetradentate manner, leading to an eight-coordinate Ca(II) ion with a distorted cubic geometry. lew.ro The ability of TEA to encapsulate metal ions of different sizes highlights its flexibility as a ligand.

The study of these complexes is significant in various fields, including materials science, where they can serve as precursors for the synthesis of metal oxides, and in bioinorganic chemistry, due to the biological relevance of both the metal ions and the ligand.

Environmental Distribution, Transport, and Transformation of 6 Methyl Phenylsulphonyl Amino Hexanoic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:1

Environmental Fate and Transport Mechanisms

Adsorption and Desorption Characteristics in Environmental Matrices

Triethanolamine (B1662121), the basic component, exhibits very low adsorption to soil and sediment. santos.comoecd.org Its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is low, with values estimated around 0.3 to 10 L/kg. santos.com This low Koc value, coupled with its high water solubility, indicates that triethanolamine is unlikely to bind significantly to suspended solids or sediment in aquatic environments and will be highly mobile in soil. santos.com However, as a basic compound, it can exist in a protonated (cationic) form, which may lead to stronger adsorption to negatively charged soil components like clays (B1170129) than predicted by its octanol-water partition coefficient alone. oecd.org

For the acidic component, 6-[methyl(phenylsulphonyl)amino]hexanoic acid, a Safety Data Sheet indicates no available data on its mobility in soil. echemi.com However, its calculated log Pow (octanol-water partition coefficient) of approximately 2.27 suggests a moderate potential for adsorption to organic matter in soil and sediment. echemi.com

Table 1: Adsorption Potential of Constituent Compounds

| Compound | Koc Value (L/kg) | Adsorption Potential | Source |

| 2,2',2''-Nitrilotriethanol (Triethanolamine) | 0.3 - 10 (estimated) | Low | santos.com |

| 6-[methyl(phenylsulphonyl)amino]hexanoic acid | Data not available | Moderate (inferred from log Pow) | echemi.com |

Volatilization and Atmospheric Dispersion Potential

There is no specific data on the volatilization and atmospheric dispersion of the compound Einecs 248-107-3. However, based on the physical properties of its components, the potential for volatilization is expected to be very low.

Leaching and Groundwater Contamination Propensity

The potential for this compound to leach into groundwater is primarily driven by the high mobility of its triethanolamine component. Due to its low adsorption characteristics, triethanolamine is expected to readily move through the soil profile with infiltrating water, posing a potential risk for groundwater contamination. santos.com

Biotransformation and Biodegradation Processes

The biological transformation of this compound is a critical aspect of its environmental fate, with research indicating different degradation pathways and rates for its two main components.

Microbial Degradation Pathways in Aqueous and Soil Environments

Studies have shown that the two components of this compound undergo separate and distinct microbial degradation processes.

6-[methyl(phenylsulphonyl)amino]hexanoic acid (HPS) , which is used as a corrosion inhibitor, has been found to be readily degradable by microorganisms in sewage and soil. dss.go.th The primary degradation pathway is believed to be β-oxidation, a common metabolic process for breaking down fatty acids and other aliphatic chains. dss.go.th In this process, the hexanoic acid chain is shortened by two carbons at a time. dss.go.th

2,2',2''-Nitrilotriethanol (Triethanolamine) is also considered to be readily biodegradable. santos.com An OECD 301E test demonstrated 96% degradation of triethanolamine over 19 days. santos.com Its degradation in acclimated river water with a sewage inoculum has also been shown to be significant, suggesting it is not persistent in aquatic environments. nih.gov

Identification of Biologically Formed Metabolites

Research has successfully identified several metabolites resulting from the biodegradation of 6-[methyl(phenylsulphonyl)amino]hexanoic acid (HPS) . The degradation via β-oxidation leads to the formation of shorter-chain phenylsulfonamides. dss.go.th

The identified metabolites include:

Sarkosin-N-(phenylsulfonyl) (SPS) : Formed after a two-fold β-oxidation of HPS. This metabolite has been found to be poorly biodegradable. dss.go.th

4-[methyl(phenylsulfonyl)amino]-butanoic acid (BPS) : An intermediate in the degradation pathway. dss.go.th

Methyl(phenylsulfonyl)amide (MPS) : Another degradation product identified in laboratory studies. dss.go.th

The presence of these metabolites, particularly the persistent SPS, in the Rhine river and in drinking water highlights that while the parent compound HPS is degradable, its transformation can lead to the formation of more environmentally persistent substances. dss.go.thvulcanchem.com

Table 2: Identified Metabolites of 6-[methyl(phenylsulphonyl)amino]hexanoic acid

| Metabolite Name | Abbreviation | Formation Pathway | Source |

| Sarkosin-N-(phenylsulfonyl) | SPS | Two-fold β-oxidation | dss.go.th |

| 4-[methyl(phenylsulfonyl)amino]-butanoic acid | BPS | β-oxidation intermediate | dss.go.th |

| Methyl(phenylsulfonyl)amide | MPS | Further degradation product | dss.go.th |

No specific metabolites for the environmental degradation of triethanolamine are detailed in the reviewed literature, with the focus being on its complete mineralization.

Enzymatic Biotransformation Studies

The environmental fate of 6-[Methyl(phenylsulphonyl)amino]hexanoic acid is significantly influenced by microbial activity. Research has demonstrated that this compound undergoes enzymatic biotransformation, primarily through a process analogous to fatty acid metabolism. Soil suspension and sewage water experiments have confirmed the microbial degradation of this compound. dss.go.thacs.org

The principal metabolic pathway identified for 6-[Methyl(phenylsulphonyl)amino]hexanoic acid is β-oxidation. dss.go.thlibretexts.orgwikipedia.org This catabolic process involves the sequential shortening of the hexanoic acid carbon chain. The degradation begins with the conversion of the parent compound, often referred to as HPS in literature, into shorter-chain metabolites.

The initial step in this biotransformation is the oxidation of the parent compound, leading to the formation of 4-[methyl(phenylsulfonyl)amino]butanoic acid (BPS). dss.go.thacs.orgvulcanchem.com This intermediate is then further degraded through another cycle of β-oxidation to yield sarcosine-N-(phenylsulfonyl) (SPS). dss.go.thacs.orgacs.org A further breakdown product, methyl(phenylsulfonyl)amide (MPS), has also been identified. dss.go.thacs.org These transformation products have been detected in environmental samples, indicating that this degradation pathway is environmentally relevant. vulcanchem.com

Table 1: Documented Metabolites from the Enzymatic Biotransformation of 6-[Methyl(phenylsulphonyl)amino]hexanoic Acid

| Precursor Compound | Metabolite | Abbreviation | Reference |

| 6-[Methyl(phenylsulphonyl)amino]hexanoic acid | 4-[Methyl(phenylsulphonyl)amino]butanoic acid | BPS | dss.go.th, acs.org, vulcanchem.com |

| 4-[Methyl(phenylsulphonyl)amino]butanoic acid | Sarcosine-N-(phenylsulfonyl) | SPS | dss.go.th, acs.org, acs.org |

| Sarcosine-N-(phenylsulfonyl) | Methyl(phenylsulfonyl)amide | MPS | dss.go.th, acs.org |

Advanced Analytical Methodologies for Environmental Monitoring

The detection and quantification of 6-[Methyl(phenylsulphonyl)amino]hexanoic acid and its metabolites in environmental matrices necessitate the use of advanced and sensitive analytical techniques. The polar nature and typically low concentrations of these compounds in environmental samples present analytical challenges. dss.go.thnih.gov

Chromatographic Techniques (HPLC, GC-MS) for Trace Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental tools for the trace analysis of 6-[Methyl(phenylsulphonyl)amino]hexanoic acid and its degradation products in environmental samples.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase (RP) HPLC is a commonly employed technique for the separation of 6-[Methyl(phenylsulphonyl)amino]hexanoic acid. sielc.com This method is often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity, which is crucial for the analysis of complex environmental samples like surface water and wastewater. researchgate.netacs.orgnih.gov Sample preparation for aqueous matrices often involves a pre-concentration step using solid-phase extraction (SPE) to isolate and enrich the analytes of interest. acs.orgnih.gov

Table 2: Exemplary HPLC Method Parameters for the Analysis of 6-[Methyl(phenylsulphonyl)amino]hexanoic Acid

| Parameter | Description | Reference |

| Column | Newcrom R1 (reverse-phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) | sielc.com |

| Detection | Mass Spectrometry (MS) | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of 6-[Methyl(phenylsulphonyl)amino]hexanoic acid and its metabolites. Due to the low volatility of these compounds, a derivatization step is typically required prior to GC-MS analysis. dss.go.thacs.org Diazomethane has been used as a derivatizing agent to convert the carboxylic acid functional group into a more volatile methyl ester, enabling separation by gas chromatography. dss.go.thacs.org

Table 3: GC-MS Parameters for the Analysis of Derivatized 6-[Methyl(phenylsulphonyl)amino]hexanoic Acid and its Metabolites

| Parameter | Description | Reference |

| Derivatization Agent | Diazomethane | dss.go.th, acs.org |

| Injection Mode | Splitless | dss.go.th |

| Injector Temperature | 250 °C | dss.go.th |

| Column Temperature Program | Initial 50 °C (2 min hold), ramp 10 °C/min to 120 °C, ramp 6 °C/min to 235 °C (2 min hold), ramp 30 °C/min to 290 °C (10 min hold) | dss.go.th |

| Mass Spectrometry (MS) Detection | Characteristic m/z ions for HPS (m/z 77, 141, 158, 184), BPS (m/z 77, 130, 141, 184), and SPS (m/z 77, 102, 141, 184) | dss.go.th |

Spectrometric Methods for Quantitative Determination in Complex Samples

Spectrometric methods, particularly when coupled with chromatographic separation like LC-MS/MS, provide high selectivity and sensitivity for the quantitative determination of sulfonamides in complex environmental samples. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is especially valuable as it minimizes matrix interference by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.govfood-safety.com This approach allows for accurate quantification even at very low concentration levels, such as the nanogram-per-liter range, in matrices like groundwater and surface water. researchgate.netacs.org While direct spectrometric methods without a prior separation step are generally not suitable for complex environmental samples due to overlapping signals from other compounds, the use of derivatizing agents that introduce a chromophoric or fluorophoric moiety could theoretically enable spectrophotometric or spectrofluorimetric analysis, though specific applications for 6-[Methyl(phenylsulphonyl)amino]hexanoic acid are not widely reported.

Development of Sensors and Biosensors for Environmental Detection

The development of sensors and biosensors offers a promising avenue for the rapid, cost-effective, and on-site monitoring of environmental pollutants, including sulfonamides. tandfonline.combenthamdirect.com

Electrochemical Sensors:

Electrochemical sensors have been developed for the detection of various sulfonamides. tandfonline.combenthamdirect.com These sensors often rely on the modification of electrode surfaces with materials that enhance sensitivity and selectivity towards the target analyte. benthamdirect.com For instance, molecularly imprinted polymers (MIPs) have been used to create recognition sites for specific sulfonamides, leading to highly selective sensors. walshmedicalmedia.comresearchgate.net The principle of detection is typically based on measuring changes in electrochemical signals, such as current or potential, upon the binding of the analyte to the sensor surface. While this technology has been applied to sulfonamides as a class, the development of an electrochemical sensor specifically for 6-[Methyl(phenylsulphonyl)amino]hexanoic acid has not been documented in the reviewed literature.

Biosensors:

Biosensors utilize biological recognition elements, such as enzymes, antibodies, or whole cells, coupled with a transducer to generate a measurable signal upon interaction with the target pollutant. aip.orgnih.govcdnsciencepub.comresearchgate.net Different types of biosensors, including optical and electrochemical biosensors, are being explored for environmental monitoring of organic pollutants. aip.orgcdnsciencepub.com For example, whole-cell biosensors can be engineered to produce a detectable signal (e.g., light) in the presence of specific contaminants. rsc.org While biosensors represent a rapidly advancing field for environmental analysis, to date, there are no specific reports on the development of a biosensor designed for the exclusive detection of 6-[Methyl(phenylsulphonyl)amino]hexanoic acid. Research in this area is more broadly focused on classes of organic pollutants or specific high-priority contaminants. nih.govcdnsciencepub.com

Regulatory Frameworks and Chemical Management in Research Contexts

Compliance with International Chemical Inventory Regulations (e.g., REACH, TSCA)

The management and regulation of chemical substances are governed by comprehensive national and international frameworks designed to protect human health and the environment. The status of Einecs 248-107-3 under two major regulatory systems, Europe's REACH and the United States' TSCA, highlights the detailed compliance required for commercial activity.

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)

Under the European Union's REACH regulation, this substance is registered and has undergone specific compliance procedures. According to information provided by companies to the European Chemicals Agency (ECHA), the compound is manufactured in and/or imported into the European Economic Area in significant quantities, specifically at volumes of ≥ 100 to < 1 000 tonnes per year. epa.gov

The registered uses are specific and industrial in nature. It is utilized in the formulation of hydraulic fluids and applied in processing aids at industrial sites, particularly in offshore mining operations. epa.gov Release to the environment is noted to occur from industrial use in these settings and from its application in closed systems with minimal release. epa.gov ECHA has no public registered data that would indicate its use in consumer products. epa.gov

Based on the classification provided by registrants, the substance is labeled with a "Danger" pictogram and is considered to cause serious eye damage and to be harmful to aquatic life with long-lasting effects. epa.gov

Toxic Substances Control Act (TSCA)

The Toxic Substances Control Act (TSCA) is the primary U.S. law for regulating industrial chemicals. chemsafetypro.com It requires the Environmental Protection Agency (EPA) to compile and maintain the TSCA Chemical Substance Inventory, a list of all existing chemical substances manufactured, processed, or imported in the United States. chemsafetypro.com Any substance not on this inventory is considered "new" and must undergo a pre-manufacture notification (PMN) process. chemsafetypro.com

A key feature of the modern TSCA is the designation of inventory chemicals as either "active" or "inactive" in U.S. commerce. epa.gov An "active" designation means the substance is currently being manufactured, imported, or processed for a non-exempt commercial purpose. eli.org An "inactive" substance is on the inventory but has not been in commerce over a recent ten-year period. epa.goveli.org To commercially produce or import a substance designated as inactive, a company must first notify the EPA by submitting a Notice of Activity (NOA) Form B, which changes the status to active. epa.gov

Determining the precise status of CAS number 26919-50-6 on the public TSCA inventory requires consulting the latest version of the inventory files provided by the EPA. federalregister.gov For substances whose identity is claimed as confidential business information (CBI), the status can only be confirmed by submitting a "Bona Fide Intent" request to the agency.

Methodological Approaches for Environmental Prioritization of Chemical Substances

Regulatory agencies and research bodies employ systematic methodologies to prioritize chemicals for assessment and potential risk management. These approaches are essential for managing the vast number of chemicals in commerce by focusing resources on those that may pose the greatest concern. Prioritization is not a risk assessment itself but a tool to identify substances that warrant further evaluation.

Most prioritization schemes combine information on a substance's intrinsic hazards with its potential for exposure. Common frameworks include:

Scoring and Ranking Systems: Many approaches use a quantitative scoring system. For instance, the EPA's 2014 TSCA Work Plan scored chemicals based on a combination of hazard, exposure, and persistence and bioaccumulation potential. A substance receives separate scores for different endpoints, which are then combined to generate a final priority ranking.

Data-Driven Methodologies: In the European Union, a monitoring-based prioritization methodology known as STE (Spatial, Temporal, and Extent) has been developed. federalregister.gov This method evaluates the risk posed by substances to surface waters by calculating risk quotients—the ratio of measured environmental concentrations to a predicted no-effect concentration (PNEC). federalregister.gov It then combines factors for the spatial distribution, temporal frequency, and extent of these exceedances to create a final ranking score. federalregister.gov

Categorization Based on Knowledge Gaps: Some frameworks, like that developed by the NORMAN network for emerging substances, prioritize chemicals based on the availability of data. This method classifies substances into action categories based on identified knowledge gaps, which helps direct research efforts and avoids prematurely dismissing data-poor chemicals that may be of concern.

These methodologies are iterative and are updated as new data become available, ensuring that the prioritization process remains relevant and scientifically sound.

| Prioritization Approach | Key Principles | Primary Application |

|---|---|---|

| Hazard and Exposure Scoring | Combines quantitative scores for hazard (e.g., toxicity, carcinogenicity) and exposure (e.g., production volume, use patterns). | General chemical prioritization by regulatory bodies like the U.S. EPA. |

| STE (Spatial, Temporal, Extent) | Ranks substances based on the frequency and magnitude of exceeding safe concentration thresholds (PNECs) in environmental monitoring data. federalregister.gov | Prioritizing substances of concern in EU surface waters under the Water Framework Directive. federalregister.gov |

| NORMAN Framework | Classifies emerging substances into action categories based on knowledge gaps regarding occurrence, effects, or analytical methods. | Guiding research and data generation for emerging environmental contaminants. |

| Waste Minimization Prioritization Tool (WMPT) | Prioritizes chemicals for source reduction based on persistence, bioaccumulation potential, and toxicity. | Informing waste management and pollution prevention activities. |

Research Implications of "Commercially Inactive" Status for Industrial Use

The "commercially inactive" designation under TSCA has specific implications for both industrial use and research activities. When the EPA designates a substance as inactive, it becomes unlawful to manufacture or process it for a non-exempt commercial purpose until its status is changed.

The primary implication for industry is the requirement to submit a Notice of Activity (NOA) Form B to the EPA before commencing manufacturing or processing. epa.gov This notification is a procedural step that reactivates the substance on the inventory. It is not considered a significant barrier to commerce, as the form can be submitted up to 90 days in advance of the activity, and there is no minimum advance time required. However, it does necessitate an additional administrative check to ensure a substance's status is active before it enters a company's supply chain.

For research and development (R&D), the implications are different. The manufacturing or processing of chemical substances solely in small quantities for R&D is generally exempt from TSCA's commercial notification requirements, including the active-inactive reporting rule. This exemption allows researchers to continue working with inactive substances without needing to file an NOA Form B, provided the work is strictly for R&D purposes as defined by the EPA.

Development of Responsible Research and Innovation Practices for Chemical Compounds

In recent years, there has been a growing movement to integrate broader societal and ethical considerations into the lifecycle of chemical research and development. This has led to the promotion of frameworks like Responsible Research and Innovation (RRI).

RRI is a process that aims to align innovation with public values and needs. It encourages researchers, industry, policymakers, and the public to work together to ensure that research and innovation processes are socially desirable, sustainable, and undertaken in the public interest. The RRI framework moves beyond traditional risk assessment and the established principles of Green Chemistry by incorporating a wider set of dimensions into the research process.

Key dimensions of RRI in the context of chemical compounds include:

Anticipation and Reflection: Proactively considering the potential impacts, both intended and unintended, of new chemical products and processes on society and the environment.

Inclusivity and Engagement: Involving a broad range of stakeholders, including the public, in dialogue and decision-making throughout the research and innovation lifecycle.

Responsiveness and Adaptation: Having the flexibility to adapt research plans and innovation pathways in response to new knowledge, stakeholder feedback, and changing societal values.

Transparency and Openness: Conducting research in a way that is open and transparent to foster public trust and enable shared learning.

The goal of integrating RRI into chemistry is to support the transition to safer and more sustainable chemicals and materials by ensuring that their development is not only technically sound and environmentally benign but also ethically acceptable and socially beneficial.

Emerging Research Frontiers and Future Directions for Sulfonamide Amine Salts

Exploration of Novel Synthetic Methodologies for Related Compounds

The synthesis of sulfonamides and their corresponding salts is a cornerstone of medicinal and materials chemistry. rsc.org Recent research has focused on developing more efficient, versatile, and environmentally benign synthetic routes.

One novel approach is the metal-free, three-component reaction of sodium metabisulfite, sodium azide, and aryldiazonium salts to construct primary sulfonamides. rsc.org This method utilizes readily available and inexpensive inorganic salts as sources for sulfur dioxide and nitrogen, avoiding the use of metal catalysts. rsc.org

Another significant advancement is the use of mechanochemistry, which offers a solvent-free approach. rsc.org A one-pot, double-step procedure using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) allows for the tandem oxidation-chlorination of disulfides, followed by amination to produce sulfonamides. rsc.org This method is not only cost-effective but also significantly reduces waste, as highlighted by its favorable E-factor (environmental factor) compared to traditional solution-based methods. rsc.org

Furthermore, multicomponent reactions, such as the Bucherer–Bergs reaction, continue to be refined for the synthesis of complex heterocyclic structures containing sulfonamide moieties. mdpi.com These reactions offer the advantage of creating molecular complexity in a single step from simple starting materials. mdpi.com The development of triazine-based polymeric catalysts also represents a novel strategy for synthesizing nitrogen-rich cyclic compounds related to this class. rsc.org

| Synthetic Method | Key Features | Advantages |

| Metal-Free Three-Component Reaction | Uses sodium metabisulfite, sodium azide, and aryldiazonium salts. rsc.org | Avoids metal catalysts, uses readily available inorganic precursors. rsc.org |